(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217653-34-3
VCID: VC7940092
InChI: InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H/t13-;/m1./s1
SMILES: C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Molecular Formula: C14H21ClN2O2
Molecular Weight: 284.78

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

CAS No.: 1217653-34-3

Cat. No.: VC7940092

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78

* For research use only. Not for human or veterinary use.

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride - 1217653-34-3

Specification

CAS No. 1217653-34-3
Molecular Formula C14H21ClN2O2
Molecular Weight 284.78
IUPAC Name benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H/t13-;/m1./s1
Standard InChI Key RBHMFJDSNDLBIR-BTQNPOSSSA-N
Isomeric SMILES C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2.Cl
SMILES C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Canonical SMILES C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride, reflecting its stereochemistry at the C2 position of the piperidine ring . Its molecular formula, C₁₄H₂₁ClN₂O₂, corresponds to a molecular weight of 284.78 g/mol . The hydrochloride salt form enhances stability and aqueous solubility, a common modification for amine-containing pharmaceuticals.

Stereochemical Configuration

The (R) designation at the C2 position ensures enantiomeric purity, critical for interactions with biological targets. The piperidine ring adopts a chair conformation, with the aminomethyl (-CH₂NH₂) and benzyloxycarbonyl (-Cbz) groups occupying equatorial positions to minimize steric strain .

Synonyms and Registry Identifiers

This compound is documented under multiple aliases, including:

  • (R)-2-Aminomethyl-1-N-Cbz-piperidine hydrochloride

  • Benzyl (R)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride
    Key identifiers include CAS 1217653-34-3, PubChem CID 45072665, and DSSTox Substance ID DTXSID30662655 .

Synthesis and Manufacturing

Industrial Production Specifications

Vendors provide the compound with ≥95% purity, typically in 1g quantities for research use . Storage recommendations emphasize protection from moisture and ambient temperatures to prevent decomposition .

Physicochemical Properties

Computed Physicochemical Data

PropertyValueSource
Molecular Weight284.78 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar SA55.6 Ų
Rotatable Bonds4
LogP (Predicted)1.82*Estimate

The compound’s polar surface area (55.6 Ų) and moderate lipophilicity suggest balanced membrane permeability, aligning with its role as a synthetic intermediate .

Pharmaceutical Applications

Role as a Synthetic Intermediate

The Cbz-protected amine group is pivotal in peptide and small-molecule synthesis, enabling temporary amine protection during multi-step reactions . For example, in the patent WO2018138362A1, analogous piperidine derivatives serve as RORγ modulators for autoimmune diseases, highlighting the scaffold’s therapeutic relevance .

Target Engagement

Piperidine derivatives frequently exhibit affinity for neurological and immunological targets due to their conformational flexibility and hydrogen-bonding capacity. The aminomethyl group may facilitate interactions with enzymes or receptors via secondary bonding .

Future Directions

Research Opportunities

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to enhance enantiomeric excess.

  • Therapeutic Exploration: Evaluating bioactivity in kinase or protease inhibition assays.

Industrial Scaling

Optimization of large-scale synthesis could reduce costs for preclinical studies, particularly for neurodegenerative or autoimmune drug candidates .

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